molecular formula C8H17NO B2608363 6-(propan-2-yl)-1,4-oxazepane CAS No. 1860126-79-9

6-(propan-2-yl)-1,4-oxazepane

Cat. No.: B2608363
CAS No.: 1860126-79-9
M. Wt: 143.23
InChI Key: HVTRAPBQDQZBDU-UHFFFAOYSA-N
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Description

6-(propan-2-yl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms

Scientific Research Applications

6-(propan-2-yl)-1,4-oxazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Safety and Hazards

The safety information for 6-Propan-2-yl-1,4-oxazepane includes several hazard statements: H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)aminoethanol with a suitable dihalide, such as 1,4-dibromobutane, in the presence of a base like sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the oxazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.

    Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxazepane N-oxides.

    Reduction: Formation of saturated oxazepane derivatives.

    Substitution: Formation of various substituted oxazepane derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)-1,4-oxazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and form interactions with key amino acids, influencing the target’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(propan-2-yl)-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other heterocyclic compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

6-propan-2-yl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8-5-9-3-4-10-6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTRAPBQDQZBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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